2-(4,5-Dihydro-2-oxazolyl)quinoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

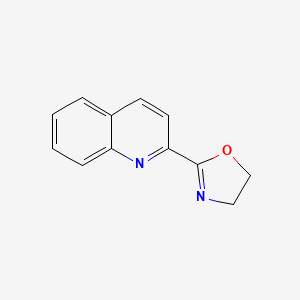

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDSJWOYSHFPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356656 | |

| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202191-12-6 | |

| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-Dihydro-2-oxazolyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Quinoline Oxazoline Hybrid Scaffolds in Modern Chemistry

The fusion of quinoline (B57606) and oxazoline (B21484) moieties into a single molecular framework gives rise to a scaffold with considerable versatility and utility in modern chemistry. Quinoline, a fused bicyclic heterocycle containing nitrogen, is a well-established pharmacophore with a broad spectrum of pharmacological activities. frontiersin.orgnih.gov Its derivatives are integral to numerous therapeutic agents. frontiersin.orgnih.gov The oxazoline ring, particularly in its chiral forms, has become a cornerstone of asymmetric catalysis, where it plays a crucial role in controlling the stereochemical outcome of chemical reactions. acs.orgdiva-portal.org

The combination of these two entities in quinoline-oxazoline hybrids results in bidentate ligands where the nitrogen atoms of both the quinoline and oxazoline rings can coordinate with a metal center. google.com This chelation is a key feature that underpins their application in catalysis. These hybrid scaffolds are particularly valued in the development of catalysts for a variety of chemical transformations, including cross-coupling reactions and asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com The modular nature of their synthesis allows for systematic structural modifications, enabling the fine-tuning of their electronic and steric properties to optimize catalytic performance.

Historical Development and Evolution of Research on 2 4,5 Dihydro 2 Oxazolyl Quinoline

The development of quinoline-oxazoline ligands is an extension of the broader field of chiral oxazoline-containing ligands, which have been explored in asymmetric catalysis since the mid-1980s. acs.org The initial focus was on ligands that could effectively transfer chirality from the ligand to the product of a metal-catalyzed reaction. diva-portal.org The synthesis of 2-(4,5-Dihydro-2-oxazolyl)quinoline itself can be achieved through a straightforward two-step process. google.com A common method involves the reaction of quinoline-2-carbaldehyde with aminoethanol. nih.gov

Early research into quinoline-oxazoline compounds demonstrated their potential as ligands in various catalytic reactions. For instance, palladium complexes of these ligands have been investigated for their efficacy in promoting cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com The ability of the quinoline-oxazoline framework to form stable complexes with transition metals like palladium has been a driving force in their continued exploration. google.comsigmaaldrich.com Structural studies, including X-ray crystallography, have provided detailed insights into the molecular geometry of these compounds, confirming the near-planar arrangement of the quinoline (B57606) and dihydrooxazole rings. nih.gov

Current Research Frontiers and Unresolved Challenges Pertaining to 2 4,5 Dihydro 2 Oxazolyl Quinoline

Established Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through several synthetic methodologies, primarily involving the strategic combination of quinoline and oxazoline precursors.

Condensation Reactions Involving Quinoline Derivatives and Oxazoline Precursors

A prevalent and direct method for the synthesis of this compound involves the condensation reaction between a quinoline derivative and a suitable oxazoline precursor. A common approach utilizes the reaction of quinoline-2-carbaldehyde with 2-aminoethanol. researchgate.net This reaction proceeds via the formation of an intermediate imine, which subsequently undergoes intramolecular cyclization to yield the desired oxazoline ring fused to the quinoline core.

Another strategy involves the reaction of nitriles with aminoalcohols. organic-chemistry.org This metal-free and catalyst-free method offers a good to excellent yield and tolerates a wide range of functional groups. organic-chemistry.org For instance, the reaction of quinoline-2-carbonitrile (B74147) with 2-aminoethanol would directly produce this compound.

| Reactant 1 | Reactant 2 | Product |

| Quinoline-2-carbaldehyde | 2-Aminoethanol | This compound |

| Quinoline-2-carbonitrile | 2-Aminoethanol | This compound |

Multi-step Organic Synthesis Approaches to the Core Structure

Multi-step synthesis provides a systematic way to construct complex molecules like this compound from simpler, readily available starting materials. fiveable.meyoutube.com This approach allows for greater control over the assembly of the molecule and the introduction of specific functionalities. While direct condensation is often more efficient, multi-step sequences can be necessary for preparing more complex or substituted analogs.

A hypothetical multi-step synthesis could commence with a suitable quinoline precursor, such as a quinoline carboxylic acid. nih.gov The carboxylic acid could be converted to an acid chloride, followed by reaction with an amino alcohol to form an amide. Subsequent intramolecular cyclization of the amide, often promoted by a dehydrating agent, would then furnish the oxazoline ring. This stepwise process, although longer, offers the flexibility to modify both the quinoline and the oxazoline precursors at various stages. syrris.jp

Derivatization Strategies for this compound Analogs

The inherent reactivity of both the oxazoline and quinoline rings in this compound allows for a wide array of derivatization strategies, leading to the synthesis of a diverse library of analogs with potentially novel properties.

Chemical Reactivity of the Oxazoline Ring: Nucleophilic Substitutions and Cycloadditions

The oxazoline ring, while relatively stable, can undergo specific chemical transformations. nih.gov Nucleophilic attack can occur at the C5 position of the oxazoline ring, leading to ring-opening reactions. nih.gov This reactivity can be exploited to introduce various substituents. For instance, treatment with strong nucleophiles in the presence of an appropriate activating agent can lead to the formation of N-(2-substituted ethyl)quinoline-2-carboxamides.

Furthermore, the double bond within the oxazoline ring can potentially participate in cycloaddition reactions, although this is a less common transformation. Under specific conditions, it might react with suitable dienes or dipolarophiles to construct more complex polycyclic systems. The oxazoline ring system has been shown to be useful in the synthesis of a variety of functionalized organic compounds. scilit.com

Reactivity of the Quinoline Moiety: Electrophilic Aromatic Substitution Reactions

The quinoline ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions. imperial.ac.uk Due to the electron-withdrawing nature of the nitrogen atom, the benzene (B151609) ring (carbocycle) is more electron-rich and therefore more reactive towards electrophiles than the pyridine (B92270) ring. quimicaorganica.orgresearchgate.net

Electrophilic attack preferentially occurs at the C5 and C8 positions of the quinoline ring. quimicaorganica.orgresearchgate.net This regioselectivity is governed by the stability of the resulting Wheland intermediates. imperial.ac.uk Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on this compound would be expected to yield derivatives substituted primarily at these positions. The specific reaction conditions, such as the nature of the electrophile and the solvent, can influence the ratio of the C5 and C8 substituted products.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(4,5-dihydro-2-oxazolyl)quinoline and 8-Nitro-2-(4,5-dihydro-2-oxazolyl)quinoline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-(4,5-dihydro-2-oxazolyl)quinoline and 8-Bromo-2-(4,5-dihydro-2-oxazolyl)quinoline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-(4,5-dihydro-2-oxazolyl)quinoline and 8-Acyl-2-(4,5-dihydro-2-oxazolyl)quinoline |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis. Chiral oxazolines are well-established as valuable ligands for a variety of metal-catalyzed enantioselective transformations. nih.gov

The introduction of chirality can be achieved by starting with a chiral amino alcohol in the condensation reaction. For example, using a commercially available enantiopure amino alcohol, such as (S)-2-amino-1-propanol, in the reaction with quinoline-2-carbonitrile would lead to the formation of the corresponding chiral (S)-2-(4-methyl-4,5-dihydro-2-oxazolyl)quinoline. The stereochemistry of the starting amino alcohol is directly transferred to the newly formed stereocenter in the oxazoline ring. This approach provides a straightforward and efficient route to enantiomerically pure or enriched quinoline-oxazoline ligands.

Modifications at the Quinoline and Oxazoline Ring Positions

The strategic functionalization of the this compound framework allows for the fine-tuning of its steric and electronic properties. This is particularly relevant for its application in catalysis, where such modifications can significantly influence the efficiency and selectivity of chemical reactions. Research in this area has primarily focused on the derivatization of the quinoline ring, leveraging the directing capabilities of the oxazoline group.

The oxazoline moiety, through its nitrogen atom, can act as a directing group in transition metal-catalyzed C-H activation reactions. This directs the functionalization to specific positions on the quinoline ring, most notably the C-8 position, due to the formation of a stable five-membered metallacycle intermediate. This regioselectivity is a powerful tool for introducing a variety of substituents onto the quinoline core.

One of the key strategies employed for the modification of the quinoline ring is directed ortho-metalation (DoM). In this approach, a strong base, typically an organolithium reagent, is used to deprotonate the position ortho to the directing group. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

While modifications of the quinoline ring are more extensively studied, transformations involving the oxazoline ring itself, though less common, provide another avenue for structural diversification. These can include reactions that alter the substituents on the oxazoline ring or even ring-opening reactions to generate new functionalities.

Research Findings on Quinoline Ring Modifications

Detailed studies have demonstrated the feasibility of introducing various substituents at the C-8 position of the quinoline ring. For instance, the synthesis of 8-substituted quinoline-2-carboxamides has been reported, which are structurally analogous to functionalized 2-(oxazolinyl)quinolines. nih.gov These syntheses often start from a pre-functionalized quinoline, such as 8-hydroxyquinoline, which is then elaborated to the final product. nih.govnih.gov

The direct C-H functionalization of quinoline N-oxides at the C-8 position has also been achieved using rhodium(III) catalysis, allowing for the installation of various functional groups. acs.org While not directly on this compound, these studies highlight the intrinsic reactivity of the C-8 position in quinoline systems.

A notable example of direct functionalization involves the copper-promoted C-H functionalization of quinoline at the C-3 position, directed by a 2-(2-oxazolyl)aniline group. nih.gov This demonstrates that the oxazoline moiety can indeed direct functionalization to other positions on the quinoline ring under specific catalytic conditions.

The following table summarizes representative examples of modifications at the quinoline ring, drawing analogies from closely related systems where specific data for this compound is not available.

| Starting Material Analogue | Reagents and Conditions | Product | Yield (%) | Reference |

| 8-Hydroxyquinoline | 1. SeO₂, 1,4-dioxane; 2. H₂O₂, HCOOH; 3. Sulfanilamide, HATU, DIPEA, DMF; 4. R-X, K₂CO₃, Acetone | 8-Alkoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | - | nih.gov |

| Quinoline N-oxide | N-Succinimide, [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂, DCE, 100 °C | 8-Succinimidoquinoline N-oxide | - | acs.org |

| 2-(2-Oxazolyl)aniline | Alkynes or TMSCF₃, Cu catalyst | C-3 functionalized quinoline | 30-40 | nih.gov |

Research Findings on Oxazoline Ring Modifications

Information regarding the direct modification of the 4,5-dihydro-2-oxazolyl ring within the 2-(quinolyl)oxazoline scaffold is less prevalent in the literature. The stability of the oxazoline ring under many reaction conditions makes it a robust component of the ligand. However, general synthetic methods for oxazolines suggest potential pathways for modification. For instance, the synthesis of oxazolines from amino alcohols and carboxylic acids or their derivatives is a common strategy. mdpi.com This implies that by starting with a modified amino alcohol, one could, in principle, construct a 2-(quinolyl)oxazoline with desired substituents on the oxazoline ring.

The isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines in the presence of an acid catalyst presents another potential, albeit indirect, route to modified oxazolines. mdpi.com

The table below outlines potential synthetic entries to modified oxazoline rings based on general synthetic methodologies for oxazolines.

| Synthetic Approach | Precursors | Reagents and Conditions | Potential Product | Reference |

| Cyclization | Quinaldic acid and a substituted amino alcohol | Dehydrating agent (e.g., DCC) or conversion to acid chloride followed by reaction with amino alcohol | 2-(Quinolin-2-yl)-4,5-disubstituted-4,5-dihydrooxazole | mdpi.com |

| Isomerization | 3-Amido-2-(quinolin-2-yl)azetidine | Acid catalyst (e.g., Cu(OTf)₂) | 2-(Quinolin-2-yl)-substituted-4,5-dihydrooxazole | mdpi.com |

Chelation and Coordination Modes of this compound with Metal Centers

Oxazoline-containing ligands have garnered significant attention in coordination chemistry and asymmetric catalysis. nih.govbeilstein-journals.org The this compound ligand, which combines a quinoline moiety with an oxazoline ring, functions as a classic bidentate ligand, capable of forming stable chelate rings with a central metal atom.

Bidentate Coordination through Nitrogen Donors

The primary coordination mode of this compound involves the formation of a five-membered chelate ring with a metal center through its two nitrogen donor atoms. alfachemic.com Specifically, the ligand coordinates to the metal via the lone pair of electrons on the nitrogen atom of the quinoline ring and the nitrogen atom of the oxazoline ring. This N,N-chelation is a common and effective binding motif for a wide variety of transition metals. alfachemic.com This mode of binding is crucial for the formation of stable, well-defined metal complexes, which is a prerequisite for their application in areas such as catalysis. The stability of the resulting complex is enhanced by the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands.

Influence of the Quinoline-Oxazoline Geometry on Metal Complex Formation

The geometry of the ligand itself plays a critical role in determining the structure and properties of the resulting metal complex. X-ray crystallography studies of this compound have revealed important structural details. nih.gov Both the quinoline and the 4,5-dihydrooxazole rings are essentially planar. nih.gov The molecule as a whole is nearly planar, with a reported dihedral angle of just 11.91° between the quinoline and oxazoline ring systems. nih.gov

This inherent planarity and the fixed spatial relationship between the two nitrogen donors impose significant geometric constraints on the metal's coordination sphere. The bite angle—the N-Metal-N angle—is largely predetermined by the ligand's structure. This rigidity can lead to the formation of specific, predictable complex geometries, which is a key aspect in the design of catalysts where the stereochemistry around the metal center dictates the outcome of a reaction.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₀N₂O | sigmaaldrich.com |

| Molecular Weight | 198.22 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 202191-12-6 | sigmaaldrich.com |

Key Geometric Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Quinoline-Oxazoline) | 11.91 (12)° | nih.gov |

| Quinoline Ring System Planarity (r.m.s. deviation) | 0.0136 Å | nih.gov |

| Dihydrooxazole Ring System Planarity (r.m.s. deviation) | 0.0176 Å | nih.gov |

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray diffraction for definitive structural elucidation. beilstein-journals.orgnih.gov

Palladium(II) Complexes: Synthesis and Stability

Palladium(II) complexes of quinoline- and oxazoline-based ligands are of particular interest due to their extensive use in catalysis. beilstein-journals.orgnih.govacs.org A prominent example is Dichloro[this compound]palladium(II). This complex can be synthesized by reacting the ligand with a palladium(II) precursor, such as sodium tetrachloropalladate(II) (Na₂PdCl₄) or palladium(II) acetate. beilstein-journals.orgorgsyn.org The resulting complex is a solid that is generally stable in air and moisture, which facilitates its handling and use. beilstein-journals.org

The stability of these complexes is a key feature, making them robust catalysts for various organic transformations. acs.org The Dichloro[this compound]palladium(II) complex, for instance, is commercially available and has been identified as a suitable catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com This utility implies significant stability under the thermal and chemical conditions required for these catalytic cycles.

Properties of Dichloro[this compound]palladium(II)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₀Cl₂N₂OPd | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 375.55 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| CAS Number | 1150097-98-5 | sigmaaldrich.comsigmaaldrich.com |

Coordination with Other Transition Metals (e.g., Platinum, Rhodium, Nickel)

While palladium complexes are well-documented, the this compound ligand is also capable of coordinating with a variety of other transition metals. The fundamental N,N-bidentate chelation mode remains the same, but the electronic properties and preferred coordination geometries of different metals lead to complexes with distinct characteristics.

Rational Design of Ligands for Enhanced Complex Stability and Reactivity

The rational design of ligands is a cornerstone of modern catalysis and coordination chemistry. escholarship.org By systematically modifying the structure of a parent ligand like this compound, it is possible to fine-tune the properties of the resulting metal complexes to enhance their stability, solubility, and catalytic performance. escholarship.orglookchem.com

Key strategies for modifying the quinoline-oxazoline scaffold include:

Through such rational design, a library of ligands can be developed from the this compound template, each tailored for optimal performance in a specific catalytic application or for the stabilization of a particular metal center. lookchem.com

Impact of Steric and Electronic Parameters on the Oxazoline Ring

The oxazoline ring is a critical component of the this compound ligand, directly influencing the steric environment and electronic properties of the metal center upon coordination. The substituents on the oxazoline ring can be systematically varied to modulate the ligand's behavior.

Steric Effects: The introduction of bulky substituents at the 4- and 5-positions of the oxazoline ring can create a chiral pocket around the metal center. This steric hindrance is a key principle in asymmetric catalysis, where it can control the facial selectivity of substrate approach to the metal, leading to the preferential formation of one enantiomer of the product. For instance, the use of bulky groups can enhance enantioselectivity in reactions by creating a more defined and restrictive chiral environment.

Electronic Effects: The electronic nature of the substituents on the oxazoline ring can alter the electron density at the coordinating nitrogen atom. Electron-withdrawing groups can decrease the basicity of the oxazoline nitrogen, thereby affecting the strength of the metal-ligand bond. Conversely, electron-donating groups can increase the electron-donating ability of the nitrogen, potentially leading to stronger coordination. These electronic modifications can influence the catalytic activity of the resulting metal complex by modulating its Lewis acidity and redox potential.

Detailed research on various oxazoline-containing ligands has demonstrated that the electronic properties of substituents can have a profound impact on the catalytic performance. For example, in certain reactions, electron-deficient ligands have been found to be optimal for achieving high reactivity and enantioselectivity.

Effects of Substituents on the Quinoline Scaffold on Coordination Properties

The coordination behavior of the quinoline moiety with different transition metals forms the basis for the diverse applications of these complexes. colab.ws The physicochemical and electronic properties of the resulting metal complexes are directly influenced by the nature of the substituents on the quinoline ring. colab.ws

Electronic Effects: The electronic character of substituents on the quinoline ring directly impacts the electron density on the quinoline nitrogen atom. Electron-withdrawing groups, such as nitro or halo groups, decrease the basicity of the nitrogen, which can weaken the coordinate bond to the metal center. In contrast, electron-donating groups, such as methoxy (B1213986) or alkyl groups, increase the electron density on the nitrogen, leading to a stronger and more stable metal-ligand bond. Studies on various quinoline derivatives have shown that the nature of the ions and the chemical structure of the ligands are the primary factors influencing the catalytic activity of their copper complexes. rsc.org For instance, the coordination of ligands to a metal can be hindered by strongly bound counter-ions, resulting in lower catalytic activity. rsc.org

Steric Effects: The position and size of substituents on the quinoline scaffold can introduce steric hindrance that affects the coordination geometry of the metal complex. Bulky substituents in close proximity to the coordinating nitrogen atom can influence the bond angles and distances within the complex, and in some cases, may even dictate the preferred coordination number of the metal ion. For example, research on silver(I) quinoline complexes has shown that different substituents lead to varying coordination geometries, from distorted linear to trigonal planar arrangements. dntb.gov.ua These structural variations, in turn, can have a significant impact on the reactivity and catalytic efficacy of the complex.

The interplay of both steric and electronic effects of substituents on the quinoline ring allows for the fine-tuning of the ligand's coordination properties, which is essential for the rational design of catalysts for specific chemical transformations.

Catalytic Applications of 2 4,5 Dihydro 2 Oxazolyl Quinoline As a Ligand in Organic Synthesis

Palladium-Catalyzed Reactions Mediated by 2-(4,5-Dihydro-2-oxazolyl)quinoline Ligands

The quinox ligand, in combination with palladium sources, forms robust catalysts for a variety of organic transformations. sigmaaldrich.comsigmaaldrich.com These catalysts have proven to be particularly adept at mediating complex reactions such as the oxidation of alkenes and allylic substitutions, often with high levels of control and efficiency. organic-chemistry.orgacs.org

Wacker-type Oxidation of Alkenes

The Wacker process, the oxidation of alkenes to carbonyl compounds, is a fundamental reaction in industrial and laboratory settings. acs.orgnih.gov While the classic Wacker-Tsuji oxidation traditionally uses copper salts as co-catalysts with oxygen as the terminal oxidant to reoxidize palladium(0), modern variations have sought more benign and versatile reagents. nih.gov A significant advancement in this area is the use of a palladium-quinox catalyst system with aqueous tert-butyl hydroperoxide (TBHP) as the terminal oxidant. acs.org This system is notable for its broad substrate scope, including its effectiveness with traditionally challenging substrates like protected allylic alcohols. acs.org The reaction can be performed with catalyst loadings as low as 1 mol% and is scalable, demonstrating its practical utility. acs.org

A key challenge in the Wacker-type oxidation of internal alkenes is controlling the regioselectivity to obtain a single ketone product. The Pd(Quinox)/TBHP system excels in this regard, predictably delivering single ketone constitutional isomers from electronically biased internal olefins. acs.org For terminal alkenes, the system efficiently catalyzes their oxidation to the corresponding methyl ketones, often with short reaction times. acs.org Furthermore, studies on related Pd/Fe-catalyzed Wacker-type oxidations using O2 as the oxidant have highlighted the importance of slow alkene addition to suppress isomerization to internal alkenes, a principle that enhances product yields and selectivity. nih.govacs.org

Table 1: Regioselective Wacker-type Oxidation of Alkenes with Pd(Quinox)/TBHP

| Alkene Substrate | Product | Key Features |

|---|---|---|

| Terminal Alkenes | Methyl Ketones | Efficient conversion with short reaction times. acs.org |

| Internal Alkenes (electronically biased) | Single Ketone Isomer | Predictable and high regioselectivity. acs.org |

| Protected Allylic Alcohols | Acyloin Products | Effective for a traditionally challenging substrate class. acs.org |

The robustness and predictability of the Pd(Quinox)-mediated Wacker-type oxidation make it a valuable tool in the synthesis of complex natural products. A notable application is its use in the total synthesis of the antimalarial drug, artemisinin. The methodology was successfully applied to an advanced intermediate in the synthesis, showcasing its utility in the context of intricate molecular architectures. acs.org

Allylic Cross-Coupling Reactions

Allylic cross-coupling reactions are powerful methods for carbon-carbon bond formation. The this compound (quinox) ligand has been identified as highly effective in palladium(0)-catalyzed allylic cross-coupling of homoallylic tosylate substrates with a wide range of boronic acids and their pinacol (B44631) esters. organic-chemistry.org This reaction proceeds at ambient temperature and addresses significant challenges in the cross-coupling of unactivated alkyl electrophiles, such as slow rates of oxidative addition and competing β-hydride elimination. organic-chemistry.org

Mechanistic investigations have revealed that the reaction proceeds via an alkene-mediated SN2-type stereoinvertive oxidative addition. organic-chemistry.org This pathway is followed by β-hydride elimination and a migratory alkene insertion, which culminates in the functionalization of an allylic C-H bond. organic-chemistry.org A critical aspect of the mechanism involves the potential for conformational isomerization after the β-hydride elimination step. This isomerization can lead to an erosion of enantiomeric excess in the final product. However, it has been demonstrated that introducing steric bulk to the substrate can minimize this isomerization, allowing for near-complete transfer of chirality. organic-chemistry.org

The scope of the Pd(quinox)-catalyzed allylic cross-coupling is broad. It tolerates a variety of aryl and vinyl boronic acids and pinacol esters as nucleophiles. organic-chemistry.org In terms of the electrophilic partner, tosylates have been found to be superior leaving groups compared to bromides and chlorides. organic-chemistry.org A significant breakthrough of this method is its applicability to secondary homoallylic tosylates, which successfully undergo oxidative addition. organic-chemistry.org This represents a notable advance in palladium(0)-catalyzed reactions. organic-chemistry.org The primary limitation observed is the potential loss of stereochemical information due to isomerization, although strategies to mitigate this have been developed. organic-chemistry.org

Table 2: Scope of Pd(Quinox)-Catalyzed Allylic Cross-Coupling

| Reactant | Scope | Notes |

|---|---|---|

| Boronate Nucleophile | Broad | Tolerates various aryl, vinyl, and pinacol boronic esters. organic-chemistry.org |

| Homoallylic Electrophile | Primary and Secondary Tosylates | Tosylates are superior leaving groups to halides. organic-chemistry.org |

| Stereochemistry | Potential for erosion of ee | Minimized by introducing steric bulk to the substrate. organic-chemistry.org |

Comprehensive Analysis of Other Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Heck, Suzuki-Miyaura, Sonogashira, Negishi, Hiyama, Stille)

The this compound ligand, often referred to as a QUINOX ligand, is a bidentate N,N-ligand designed for transition-metal catalysis. sigmaaldrich.com Its structure, featuring a quinoline (B57606) moiety and an oxazoline (B21484) ring, provides a stable coordination environment for metals like palladium, which is crucial for facilitating various cross-coupling reactions. While comprehensive studies detailing the use of this specific, non-chiral ligand across the full spectrum of named cross-coupling reactions are specialized, the principles of its application can be understood from the extensive body of research on related systems.

General Principles: The quinoline group acts as a robust binding site and can play a role in directing the catalyst to the substrate. The oxazoline ring modulates the electronic properties and steric environment of the metal center. This combination is advantageous for the key steps of catalytic cycles: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds between organoboron compounds and organic halides or triflates. beilstein-journals.org The reaction is fundamental in synthesizing biaryls and conjugated systems. yonedalabs.compsu.edu For nitrogen-containing substrates like quinolines, specialized ligands are often required to prevent catalyst inhibition and achieve high yields. organic-chemistry.org Ligands similar to this compound are employed to stabilize the palladium catalyst and facilitate the transmetalation step with the boronic acid or its derivatives. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. libretexts.orgwikipedia.org It typically uses a dual catalyst system of palladium and copper. wikipedia.org In the context of quinoline substrates, regioselectivity can be controlled based on the halide's reactivity (I > Br > Cl). For instance, in a di-halogenated quinoline, the alkyne will preferentially add at the more reactive site. libretexts.org The N,N-chelation provided by a quinoline-oxazoline ligand would stabilize the palladium complex during the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides or pseudohalides with amines. nih.gov The success of this reaction heavily relies on the ligand's ability to facilitate the reductive elimination step to form the C-N bond. princeton.edu Ligands with bulky and electron-donating properties are often favored, and the quinoline-oxazoline scaffold provides a rigid backbone that can be tailored for such purposes.

Heck Coupling and Other Reactions: In the Heck reaction (coupling of an unsaturated halide with an alkene), as well as in Stille (organotin), Negishi (organozinc), and Hiyama (organosilicon) couplings, the ligand's primary role is to maintain a soluble and catalytically active palladium species, preventing its precipitation as palladium black and promoting the elementary steps of the catalytic cycle. The stable chelate ring formed by this compound contributes to the catalyst's longevity and efficiency.

Aerobic Oxidation Reactions Catalyzed by this compound Metal Complexes

Metal complexes of this compound have demonstrated significant utility in aerobic oxidation reactions, particularly in the palladium-catalyzed Wacker-type oxidation of alkenes to form methyl ketones. These reactions often utilize a terminal oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen. nih.govnih.gov

Research into the palladium-catalyzed Wacker-type oxidation of terminal olefins using a Pd(Quinox)Cl₂ catalyst (where Quinox is this compound) has provided key insights. nih.gov This system efficiently converts terminal alkenes to the corresponding methyl ketones. Mechanistic studies suggest that the reaction proceeds via an oxypalladation pathway. A notable finding is the importance of an electronic disparity between the quinoline and oxazoline components of the ligand, creating a "push-pull" effect that is crucial for efficient catalysis. nih.gov

Ligand modification studies have been conducted to probe the catalyst's nature and potential deactivation pathways, such as ligand oxidation. By synthesizing and testing derivatives, researchers have evaluated the electronic and structural requirements for a competent ligand in these oxidation reactions. nih.gov

| Ligand | Key Structural Feature | Turnover Number (TON) |

|---|---|---|

| Quinox (Standard) | Standard quinoline-oxazoline | ~12 |

| Quinoline-Oxazole | Oxidized oxazoline ring | Competent ligand, no significant change in TON |

| Dimethyl-Quinox | Gem-dimethyl substitution on oxazoline ring | Competent ligand, no significant change in TON |

The use of additives can further influence these reactions. While some σ-donor ligands can inhibit the reaction, other additives may mediate electron transfer. nih.gov For instance, in some aerobic oxidation systems, benzoquinone (BQ) is used as an electron-transfer mediator to facilitate the reoxidation of the active catalyst by molecular oxygen. diva-portal.org

Asymmetric Catalysis Using Chiral this compound Derivatives

The true potential of the this compound scaffold is realized in asymmetric catalysis through the use of its chiral derivatives. nih.gov Chiral oxazoline-containing ligands are among the most successful classes of ligands in this field due to their modular synthesis from readily available chiral β-amino alcohols. nih.govbldpharm.com

The core principle involves introducing a stereocenter on the oxazoline ring, typically at the 4-position. This chiral center is positioned in close proximity to the coordinated metal, allowing it to exert a direct and powerful influence on the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov This leads to the formation of one enantiomer of the product in excess over the other, a critical requirement in the synthesis of pharmaceuticals and other biologically active molecules.

Pyridine-oxazoline (PyOx) and the related quinoline-oxazoline ligands have become increasingly popular for developing new asymmetric methodologies. rsc.org Chiral phosphinooxazoline (PHOX) ligands, which combine a chiral oxazoline with a phosphine (B1218219) donor, are particularly prominent and have been applied to a wide array of asymmetric transformations, including allylic alkylations, hydrogenations, and cycloadditions. nih.gov These reactions consistently produce products with high enantiomeric excess (ee).

For example, the palladium-catalyzed asymmetric allylic alkylation is a benchmark reaction for testing new chiral ligands. The data below illustrates the effectiveness of a closely related PHOX ligand in such a transformation, highlighting the high yields and enantioselectivities that can be achieved.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Allylic Carbonate | [Pd(cinnamyl)Cl]₂ / (S)-tBu-PHOX | 89 | 92 |

| Cyclic β-keto-allyl ester | Pd₂(dba)₃ / (S)-tBu-PHOX | Up to 99 | Up to 92 |

| Cyclobutanone derivative | Pd(OAc)₂ / (S)-(CF₃)₃-tBu-PHOX | ~90 | ~90 |

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

Ligand Role in Facilitating Reactive Intermediates

The this compound ligand plays a multifaceted role in stabilizing and activating the metal catalyst throughout the catalytic cycle. Its bidentate N,N-chelation to the metal center, such as palladium, is fundamental to its function.

Directing Group and Chelation: The quinoline nitrogen often acts as a directing group, facilitating ligand-directed C-H activation by bringing the palladium center into proximity with a specific C-H bond on the substrate. This leads to the formation of a stable cyclopalladated intermediate, a key species in many catalytic cycles. nih.govnih.gov This chelation effect stabilizes the metal center, preventing aggregation and decomposition, which in turn leads to higher turnover frequencies.

Electronic Tuning: The ligand's electronic properties are critical. A "push-pull" electronic relationship between the electron-donating oxazoline moiety and the electron-withdrawing quinoline can modulate the reactivity of the palladium center. nih.gov This tuning is essential for facilitating key steps like oxidative addition and reductive elimination. For instance, in C-H functionalization, the ligand must support the initial C-H cleavage step and also be compatible with the subsequent bond-forming step, which may proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle. nih.gov

Steric Influence: The steric bulk of the ligand, which can be modified by introducing substituents on the quinoline or oxazoline rings, influences the selectivity of the reaction. In asymmetric catalysis, the chiral substituents on the oxazoline ring create a chiral pocket around the metal's active site, dictating the facial selectivity of substrate approach and ensuring enantiocontrol. nih.gov

Influence of Oxidants and Additives on Catalytic Efficiency

The efficiency and outcome of reactions catalyzed by this compound metal complexes are highly dependent on the choice of oxidants and additives.

Oxidants: In aerobic oxidation reactions, a terminal oxidant is required to regenerate the catalytically active high-oxidation-state species (e.g., Pd(II)) from its reduced form (e.g., Pd(0)). Common oxidants include:

Peroxides: Tert-butyl hydroperoxide (TBHP) is an effective oxidant in Wacker-type oxidations, providing the oxygen atom for the newly formed ketone. nih.gov

Molecular Oxygen (O₂): As an ideal green oxidant, O₂ is often used. However, the direct reoxidation of Pd(0) by O₂ can be kinetically slow. diva-portal.org

Other Oxidants: In some C-H functionalization reactions, stoichiometric oxidants like PhI(OAc)₂ are used, which can participate directly in the catalytic cycle, often leading to a Pd(II)/Pd(IV) mechanism. nih.gov

Additives: Various additives are employed to enhance catalytic efficiency, selectivity, and stability.

Electron-Transfer Mediators: In aerobic oxidations where the direct reaction between the reduced catalyst and O₂ is slow, mediators like benzoquinone (BQ) can be used. BQ is first reduced by the catalyst (e.g., Pd(0)) and is then re-oxidized by O₂, creating an efficient catalytic cycle. diva-portal.org

Protic Additives: Protic additives such as 2,6-di-tert-butyl-p-cresol (BHT) have been shown to have a remarkable effect on reaction time and enantioselectivity in certain asymmetric reactions, likely by influencing the protonolysis steps or stabilizing intermediates. nih.gov

Salts and Bases: The choice of base is critical in cross-coupling reactions like the Suzuki-Miyaura coupling to activate the organoboron species. organic-chemistry.org In other reactions, silver salts (e.g., AgF) have been found to be crucial in activating molecular oxygen. rsc.org Conversely, certain additives can act as inhibitors. For example, strong σ-donor ligands like pyridine (B92270) can coordinate too strongly to the metal center and inhibit catalytic activity in oxidation reactions. nih.gov

Biological Activity and Medicinal Chemistry Investigations of 2 4,5 Dihydro 2 Oxazolyl Quinoline

Antimicrobial Spectrum and Potency

General information suggests that 2-(4,5-Dihydro-2-oxazolyl)quinoline may have properties relevant to infectious diseases biosynth.com. The broader class of quinoline (B57606) derivatives has been extensively studied for its antimicrobial effects, showing a wide spectrum of activity. nih.govmdpi.com However, specific data for this compound is not detailed in available research.

Antibacterial Activity Against Pathogenic Strains

While numerous quinoline derivatives have demonstrated significant antibacterial action against various multidrug-resistant Gram-positive and Gram-negative bacterial strains, specific studies quantifying the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against pathogenic bacteria were not found in the reviewed literature. nih.govnih.gov

Antifungal Properties and Efficacy

The quinoline nucleus is a common feature in many compounds investigated for antifungal properties. nih.gov Despite this, specific research detailing the antifungal spectrum of this compound, including its efficacy against clinically relevant fungal pathogens like Candida albicans or Aspergillus species, is not available in the searched scientific reports.

Anticancer Activity Studies

The compound this compound has been noted as being cytotoxic and capable of inhibiting the growth of cancer cells in vitro biosynth.com. This aligns with broader research on quinoline derivatives, which are a well-established class of compounds in anticancer drug discovery. nih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A general statement indicates that this compound is cytotoxic to cancer cells in laboratory settings biosynth.com. However, detailed studies providing specific cytotoxicity data, such as IC₅₀ values against a panel of human cancer cell lines (e.g., breast, colon, lung, or prostate cancer), are not present in the available literature. For context, studies on other substituted 2-arylquinoline derivatives have shown selective cytotoxicity with IC₅₀ values in the micromolar range against cell lines like HeLa (cervical cancer) and PC3 (prostate cancer) rsc.org.

Table 1: In Vitro Cytotoxicity Data for this compound

| Cancer Cell Line | IC₅₀ (µM) |

|---|

Exploration of Potential Molecular Targets and Mechanisms of Action

The precise mechanism of action for this compound's cytotoxic activity is currently unknown biosynth.com. Research on other quinoline-based anticancer agents has identified various molecular targets, including but not limited to, topoisomerase, tyrosine kinases, and tubulin polymerization researchgate.net. Molecular docking studies on some active quinoline compounds have suggested they may act as regulators of KDM proteins rsc.org. However, no specific molecular target has been identified or studied for this compound itself.

Antimalarial Potential and Therapeutic Relevance

The quinoline core is historically significant in the development of antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being primary examples mdpi.comnih.govmdpi.com. Many synthetic quinoline derivatives have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Some novel derivatives have shown high antimalarial activity with IC₅₀ values in the nanomolar range nih.gov. Despite the recognized potential of this chemical class, there is no specific data available from the conducted searches regarding the evaluation of this compound as a potential antimalarial agent.

Table 2: Antimalarial Activity of this compound

| Plasmodium Strain | IC₅₀ (µM) |

|---|

Antiviral Properties, Including Picornavirus and HIV Inhibition

The quinoline scaffold is a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses. Research into compounds featuring a 2-oxazolylquinoline core has revealed promising activity, particularly against picornaviruses. Picornaviruses are a family of single-stranded RNA viruses that include pathogens like poliovirus and rhinovirus.

Screening of chemical libraries has identified oxazoline (B21484) derivatives as potent inhibitors of poliovirus. While the parent compound this compound serves as a foundational structure, specific derivatives have demonstrated significant efficacy. For instance, certain synthesized derivatives show high activity against all three poliovirus Sabin strains, with some compounds being effective at submicromolar concentrations. One notable derivative was also found to be highly potent against a wide array of wild and vaccine-derived polioviruses. Time-of-addition experiments, which help to identify the stage of the viral life cycle that a drug inhibits, suggest that these compounds may act at different stages. Some derivatives appear to be active during the early stages of viral replication, while others maintain their activity throughout all stages. This suggests that the quinoline-oxazoline scaffold may interfere with processes such as viral entry, uncoating, or RNA synthesis.

The mechanism for many antipicornavirus agents involves binding to the viral capsid, a protective protein shell surrounding the viral genome. This interaction can stabilize the capsid, preventing it from uncoating and releasing its RNA into the host cell, thereby halting replication. Enhanced hydrophobicity in a molecule can promote such interactions with the hydrophobic binding pockets within the viral capsid proteins researchgate.net.

While the quinoline moiety is present in various compounds investigated for anti-HIV activity, specific research detailing the HIV inhibitory properties of this compound itself is not extensively documented in the current body of scientific literature. Broader studies on quinoxaline (B1680401) derivatives, which are structurally related, have identified compounds that are potent inhibitors of HIV reverse transcriptase, a critical enzyme for the virus's replication nih.gov. Another class of natural products, triterpenoids, have also shown anti-HIV activity by inhibiting viral maturation or preventing the virus from integrating into the host cell membrane mdpi.com. However, direct evidence linking the this compound scaffold to a similar mechanism against HIV requires further investigation.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR investigations have focused on modifying both the oxazoline and the quinoline components to optimize antiviral potency.

The 4,5-dihydro-2-oxazolyl (oxazoline) ring is a key feature of the molecule that can be modified to tune its biological properties. While detailed SAR studies focusing specifically on substitutions to the oxazoline ring of 2-(quinolin-2-yl)oxazoline for antiviral activity are limited, the principles of medicinal chemistry suggest this is a viable strategy for optimization. Modifications to this ring can alter the compound's stereochemistry, polarity, and ability to form hydrogen bonds, which in turn can affect its binding affinity to a biological target. In the context of antifungal agents, for example, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were synthesized, and their activity was found to be highly dependent on the substituents, leading to compounds with excellent broad-spectrum antifungal properties nih.gov. This highlights the potential for discovering highly active antiviral agents by systematically modifying the oxazoline portion of the this compound scaffold. Further research is needed to specifically delineate the SAR for this ring in relation to picornavirus inhibition.

The quinoline ring offers multiple positions for substitution, and modifications at these sites have been shown to significantly impact biological activity. SAR studies on various quinoline-based compounds, including those with antiviral and anticancer properties, have established several key principles.

For instance, in a study of thiopyrano[2,3-b]quinolines, the introduction of a methyl group at the 6-position of the quinoline scaffold resulted in a loss of antiviral activity against the influenza A virus mdpi.com. This indicates that this position is sensitive to substitution and that even small alkyl groups can be detrimental to the compound's interaction with its target. Conversely, studies on 2-arylquinoline derivatives with anticancer properties showed that substitutions at the C-6 position were a feature of compounds with significant activity against certain cancer cell lines rsc.org. The nature of the substituent is therefore critical. Hydrophobic groups, for example, can enhance interactions with hydrophobic regions of a target protein's binding site nih.gov.

The following table summarizes general SAR findings for the quinoline ring based on related antiviral and anticancer compounds.

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

| C-2 | Aryl groups | Generally associated with potent anticancer activity rsc.org. |

| C-4 | Hydroxyl group | Found to be important for the activity of some antiviral quinoline derivatives mdpi.com. |

| C-6 | Methyl group | Introduction led to a loss of antiviral activity in one study mdpi.com. |

| C-6 | Various substituents | Can lead to potent and selective anticancer activity rsc.org. |

These findings suggest that the electronic and steric properties of substituents on the quinoline ring are crucial determinants of the biological profile. Lipophilic interactions are often key to the efficacy of quinoline derivatives, and optimizing these interactions through targeted substitutions can lead to more potent compounds nih.gov.

Investigations into Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological effects of this compound and its derivatives are mediated by their interactions with biological macromolecules. The specific nature of these interactions determines the compound's mechanism of action.

For many quinoline-based antivirals, the target is often a viral enzyme essential for replication. For example, quinoline and quinazoline (B50416) derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2, which is responsible for replicating the viral RNA genome researchgate.net. Other quinoline compounds have been shown to inhibit DNA-interacting enzymes, such as DNA methyltransferases, by intercalating into the DNA minor groove and inducing a conformational change in the enzyme nih.gov. This mode of action prevents the enzyme from performing its function. Similarly, some antibacterial quinoline derivatives target the DNA gyrase enzyme, which is crucial for bacterial DNA replication acs.org.

In the context of picornaviruses, a primary target for inhibitors is the viral capsid. As suggested by time-of-addition studies on related oxazoline derivatives, the compounds can act at an early stage of infection nih.gov. This often points to a mechanism involving the inhibition of viral entry or the uncoating of the viral genome. Such "capsid-binding" agents fit into a hydrophobic pocket on the viral surface, stabilizing the particle and preventing the conformational changes necessary for it to release its genetic material into the host cell researchgate.netnih.gov.

Molecular docking and simulation studies on various quinoline derivatives have helped to visualize these interactions at an atomic level. These computational methods have shown how quinoline compounds can bind to the active site of enzymes or interact with specific amino acid residues in viral proteins like the M2 channel of the influenza virus mdpi.comnih.gov. For this compound derivatives active against picornaviruses, it is highly probable that they function as capsid-binders, a mechanism shared by other successful picornavirus inhibitors.

Computational and Theoretical Studies on 2 4,5 Dihydro 2 Oxazolyl Quinoline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for studying the ground-state properties of molecules. For 2-(4,5-Dihydro-2-oxazolyl)quinoline, which consists of a quinoline (B57606) ring system linked to a dihydrooxazole ring, DFT calculations confirm its nearly planar structure. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic transitions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In molecules like this compound, the HOMO is typically distributed over the electron-rich parts of the aromatic quinoline system. Its energy level indicates the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is generally located over the electron-deficient regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Photoexcitation causes a redistribution of charge density within the molecule, a process that can be effectively demonstrated using FMO theory. tandfonline.com For quinoline derivatives, DFT calculations are employed to determine these electronic properties and predict their behavior in chemical reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data This table presents typical data obtained from DFT calculations for quinoline-based compounds. The exact values for this compound would require specific computation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 | Energy difference indicating chemical stability and reactivity. |

Prediction of Reactivity and Selectivity in Organic Reactions

DFT and FMO theory are instrumental in predicting how this compound will behave in chemical reactions, particularly in catalysis where it is known to act as a ligand. sigmaaldrich.com

Reactivity Prediction: The HOMO-LUMO gap is a primary indicator of reactivity. A smaller energy gap implies that the molecule can be more easily excited, making it more reactive.

Selectivity Prediction: The spatial distribution of the HOMO and LUMO helps predict regioselectivity. Nucleophilic attacks are likely to occur at atoms where the LUMO has a high density, while electrophilic attacks are favored at sites with a high HOMO density. For ligands in catalytic cycles, such as palladium-catalyzed cross-coupling reactions, DFT can model the interaction between the ligand, the metal center, and the substrates to predict the most favorable reaction pathway and the resulting product selectivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study molecules in their electronically excited states. This is crucial for understanding photochemical processes.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor site within the same molecule after it absorbs light. This process often leads to a dual fluorescence phenomenon. nih.gov In molecules structurally related to this compound, such as certain 7-hydroxyquinoline (B1418103) derivatives, ESIPT is a well-studied process. nih.gov

Upon photoexcitation, these molecules can undergo a barrierless proton transfer from a hydroxyl group to a nitrogen atom. nih.gov TD-DFT is used to compute the potential energy surfaces of the excited states, identifying the reaction pathways and energy barriers for the proton transfer. nih.govrsc.org Although not specifically documented for this compound itself, its structure, containing potential proton acceptor sites (the nitrogen atoms), suggests that derivatives with a suitably placed proton donor group could exhibit ESIPT.

Twisted Intramolecular Charge Transfer (TICT) is another excited-state process that can compete with ESIPT. In a TICT state, two parts of a molecule twist relative to each other, leading to a charge-separated state. This process is often associated with a reduction in fluorescence efficiency.

In some 7-hydroxyquinoline-based systems, a "twist-assisted" ESIPT has been observed, where intramolecular rotation is coupled with the proton transfer. nih.gov TD-DFT simulations can model the energetic landscape of these twisting motions in the excited state. By calculating the energy profiles along the rotational coordinates, researchers can identify stable TICT minima and the barriers to reach them, providing insight into the molecule's photophysical behavior and the efficiency of radiative (fluorescence) versus non-radiative decay pathways.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems

The quinoline scaffold is present in many biologically active compounds, making its derivatives interesting candidates for drug discovery. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or nucleic acid. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. scispace.com For quinoline derivatives, docking studies have been used to investigate their potential as anticancer agents by modeling their interactions with targets like topoisomerase II or lysine-specific demethylase 1 (LSD1). mdpi.commdpi.com The docking score and predicted binding pose give an initial assessment of the ligand's affinity and binding mode.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-target complex over time. nih.gov These simulations provide detailed insights into the stability of the binding pose, the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and the conformational changes in both the ligand and the protein upon binding. rsc.org By calculating the binding free energy from MD trajectories, researchers can obtain a more accurate estimation of the ligand's binding affinity. mdpi.comnih.gov

Table 2: Examples of Molecular Docking & Dynamics Studies on Related Quinoline Compounds This table summarizes findings from computational studies on various quinoline derivatives to illustrate the application of these methods.

| Compound Type | Biological Target | Key Findings from Docking/MD | Citations |

| Quinoline Conjugates | Topoisomerase II-DNA Complex | Interactions with enzyme residues improved binding compared to DNA alone. | mdpi.com |

| Tetrahydroquinoline Derivatives | Lysine-specific demethylase 1 (LSD1) | Hydrogen bonds and hydrophobic interactions with key residues (Asp555, Phe538) stabilized the complex. | mdpi.com |

| Quinazoline (B50416) Derivatives | Epidermal Growth Factor Receptor (EGFR) | Van der Waals interactions were dominant in ligand-enzyme binding; simulations confirmed stable complexes. | nih.gov |

| Quinoline Derivatives | Plasmodium falciparum (PfPMT) | Docking identified key interactions within the receptor's active site for antimalarial activity. | researchgate.net |

These computational approaches are essential for the rational design of new drugs, allowing for the screening of virtual libraries of compounds and the optimization of lead candidates before undertaking more costly and time-consuming experimental synthesis and testing. researchgate.netmdpi.com

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research focused on the in silico screening and design of novel derivatives based on the core structure of this compound.

While the broader field of quinoline derivatives is a subject of extensive computational and theoretical study, these investigations primarily focus on other subclasses of the quinoline family. For instance, significant research has been conducted on the quantitative structure-activity relationship (QSAR) modeling and molecular docking of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives nih.gov, quinolinone-based thiosemicarbazones nih.gov, and 2-oxoquinoline arylaminothiazole derivatives scielo.org.mx. These studies aim to design and predict the efficacy of new compounds for various therapeutic targets, including cancer and infectious diseases. nih.govnih.govscielo.org.mx

Computational methods such as molecular docking have been employed to explore the potential of various quinoline derivatives as anticancer agents mdpi.comnih.gov, HIV reverse transcriptase inhibitors nih.gov, and antimicrobials. nih.govrsc.orgresearchgate.net These studies often involve the design of new molecules and the prediction of their binding affinities and interaction modes with biological targets. mdpi.comnih.gov

However, these computational efforts have not been specifically applied to the this compound scaffold. The existing literature on this particular compound primarily details its chemical properties and availability as a ligand for chemical reactions, such as cross-coupling. frontierspecialtychemicals.comsigmaaldrich.comsigmaaldrich.com

Therefore, a dedicated section on the in silico screening and design of novel this compound derivatives cannot be generated at this time due to the absence of specific research findings, data tables, and detailed studies in the public domain. Research in this specific area appears to be a gap in the current scientific literature.

常见问题

Basic: What are the synthetic routes for preparing 2-(4,5-Dihydro-2-oxazolyl)quinoline, and how is purity optimized?

The synthesis typically involves cyclization reactions between quinoline derivatives and oxazoline precursors. For example, palladium-catalyzed coupling or condensation reactions under anhydrous conditions are commonly employed. Purity optimization (≥97%) is achieved via column chromatography (e.g., Zorbax SB-C18 column) with gradient elution using MeCN/H₂O mixtures, followed by recrystallization in polar aprotic solvents like DMF or MeOH . NMR and mass spectrometry are critical for verifying structural integrity and purity .

Basic: How is this compound characterized structurally in academic research?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the oxazoline ring (δ 3.5–4.5 ppm for CH₂ groups) and quinoline aromatic protons (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical details, particularly when coordinating to metals like Pd or Re .

Advanced: What role does this compound play in palladium-catalyzed allylic cross-coupling reactions?

As a ligand , it stabilizes Pd(0) intermediates in allylic cross-coupling reactions, enabling stereoinvertive oxidative addition of alkyl tosylates. The oxazoline moiety enhances electron density at Pd, facilitating transmetallation with boronic acids/esters. Reactions proceed at ambient temperature with broad substrate scope, including secondary tosylates, achieving >80% yield in optimized cases . Mechanistic studies suggest a rate-determining step involving alkene-mediated SN2-type oxidative addition .

Advanced: How does this compound improve selectivity in Wacker-type oxidations of internal alkenes?

In Pd-catalyzed Wacker oxidations, the ligand (often abbreviated as "Quinox") directs regioselectivity toward single-ketone products by stabilizing Pd(II)-peroxo intermediates. The quinoline backbone sterically biases electron-deficient alkenes, favoring Markovnikov oxidation. TBHP (tert-butyl hydroperoxide) serves as the terminal oxidant, with yields exceeding 70% in electronically biased substrates (e.g., artemisinin intermediates) .

Advanced: What challenges arise when using this compound in stereoselective rhenium(V) complexes?

The ligand forms two stereoisomers (N,N-cis and N,N-trans) with oxidorhenium(V) centers, influencing catalytic activity in epoxidation and perchlorate reduction. The cis isomer exhibits higher turnover due to favorable ligand-metal orbital overlap, confirmed by XAS and cyclic voltammetry. However, isomer separation requires chiral HPLC, complicating large-scale applications .

Advanced: How does solvent choice impact the stability of this compound-derived complexes?

Pd(II) complexes (e.g., dichloro[this compound]palladium(II)) degrade in protic solvents (e.g., MeOH) over 48 hours, forming Pd black. Stability is enhanced in anhydrous DCM or THF under inert atmospheres (N₂/Ar). Decomposition pathways involve ligand dissociation, monitored via UV-Vis spectroscopy (λ ~350 nm) .

Advanced: What strategies mitigate side reactions in multicomponent syntheses using this compound?

Competitive nucleophilic attack at the oxazoline ring is minimized by:

- Using bulky substrates (e.g., tert-butyl groups) to sterically shield the nitrogen.

- Lowering reaction temperatures (<0°C) during coupling steps.

- Adding catalytic Cu(I) salts to suppress undesired cyclization .

Basic: What analytical techniques are used to study ligand-metal binding kinetics?

- ITC (Isothermal Titration Calorimetry) : Quantifies binding constants (Kd ~10⁻⁶–10⁻⁸ M) for Pd/Re complexes.

- EPR Spectroscopy : Detects paramagnetic intermediates in Re(V) systems.

- Kinetic Profiling : Monitors reaction progress via GC-MS or HPLC to determine turnover frequencies .

Advanced: How does electronic modulation of the quinoline ring affect catalytic activity?

Electron-withdrawing substituents (e.g., CF₃ at C-5) increase Pd(II) electrophilicity, accelerating oxidative addition but reducing ligand stability. Conversely, electron-donating groups (e.g., OMe at C-8) enhance metal-ligand π-backbonding, improving turnover in hydrogenation reactions .

Advanced: What computational methods support mechanistic studies of quinoline-oxazoline ligand systems?

DFT calculations (B3LYP/6-31G*) model transition states in Pd-catalyzed reactions, predicting regioselectivity and activation barriers (ΔG‡ ~20–25 kcal/mol). MD simulations assess solvent effects on ligand conformation, correlating with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。